molecular formula C19H22N2O2S B4577411 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide

Cat. No.: B4577411
M. Wt: 342.5 g/mol
InChI Key: KLBBAHHQIZLKTJ-UHFFFAOYSA-N
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14019912 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Air-Persistent Monomeric (Amino)(carboxy) Radicals

A study explored the synthesis of monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, highlighting the stability and electron-withdrawing properties of such compounds. These radicals, initially considered highly air-sensitive, demonstrated significant stability in well-aerated solutions, suggesting potential applications in various fields including medicinal chemistry and materials science (Mahoney et al., 2015).

Reductive Chemistry of Novel Cytotoxins

Another study focused on the reductive chemistry of novel hypoxia-selective cytotoxins, providing insights into their selective toxicity for hypoxic cells. This research is crucial for developing targeted cancer therapies, emphasizing the compound's potential in bioreductive drug development (Palmer et al., 1995).

DNA Precursor Metabolism and Inhibitor Effects

Research on 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthetase, revealed its broad effects on DNA precursor metabolism. This study underscores the compound's impact on cellular processes and its utility in studying protein ribosylation effects, pertinent to understanding DNA repair mechanisms (Milam et al., 1986).

Synthesis and Characterization of Novel Aromatic Polyimides

The synthesis of new aromatic polyimides from diamines, including a focus on materials with high thermal stability and solubility in organic solvents, demonstrates the chemical's relevance in materials science. This research contributes to the development of high-performance polymers for engineering applications (Butt et al., 2005).

Anticorrosive Properties of Epoxy Monomers

A study on the synthesis of new epoxy monomers, such as tetraglycidyl-1,2-aminobenzamide, and their application as corrosion inhibitors for steel highlights the compound's significance in industrial applications. This research bridges the gap between organic synthesis and applied chemistry, offering solutions to corrosion problems (Dagdag et al., 2019).

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-8-23-17-7-5-6-15(12-17)18(22)21-19(24)20-16-10-13(2)9-14(3)11-16/h5-7,9-12H,4,8H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBBAHHQIZLKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.